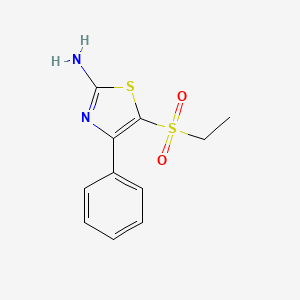

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a novel aromatic unsymmetrical diamine monomer containing a thiazole ring, 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole (APPT), was synthesized and used to prepare a series of polyimides . Another study reported the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles through a multicomponent condensation reaction . Additionally, bis[2-amino-4-phenyl-5-thiazolyl] disulfides were synthesized from acetophenones, which were then converted to the title compounds . A rapid synthetic strategy for 2-amino-4-aryl-5-arylsulfonyl thiazoles was also developed using a one-pot method .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been elucidated using various spectroscopic methods. X-ray crystallographic studies have been conducted to understand the binding of thiazole-sulfonamide moieties to the zinc ion in human carbonic anhydrase . The structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole have been determined, revealing hydrogen-bonded dimers and quartets .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is highlighted in the synthesis processes and the formation of various compounds. The multicomponent reactions used to synthesize thiazolo[3,2-a]pyridine-6-carbonitriles involve the condensation of malononitrile, aromatic aldehydes, and 2-phenylsulfonylmethylenethiazolidin-4-one . The formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox chemistry and the formation of dimeric structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are diverse. The polyimides derived from APPT exhibited high thermal stability, good solubility in strong dipolar solvents, and outstanding mechanical properties . The novel structures synthesized in the multicomponent reactions were characterized by physical and spectroscopic methods, indicating moderate to excellent yields and the potential for diverse applications . The antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides against Gram-positive and Gram-negative bacteria suggests their significance in pharmaceutical research .

Applications De Recherche Scientifique

Synthesis and Derivatives

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole and its derivatives have been explored in various synthetic approaches. A study by Slivchuk et al. (2008) demonstrates the synthesis of N3-substituted 5-phenylsulfonylthiouracils, which are suitable for preparing thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system, indicating its versatility in creating complex organic compounds (Slivchuk, Brovarets, & Drach, 2008).

Antimicrobial Properties

The compound's antimicrobial properties have been studied extensively. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Siddiqui et al. (2007) focused on synthesizing bis[2-amino-4-phenyl-5-thiazolyl] disulfides, showing significant activity against various bacteria (Siddiqui, Zia-ur-Rehman, Ahmad, Weaver, & Lucas, 2007).

Photophysical Properties

The photophysical properties of thiazole derivatives have also been examined. Murai et al. (2018) studied the effects of sulfur-containing functional groups on the electronic structures of thiazoles, elucidating their utility in fluorescent molecules and sensing applications (Murai, Furukawa, & Yamaguchi, 2018).

Synthetic Strategies

Bhingolikar et al. (2005) demonstrated a one-pot synthesis of 2-amino-4-aryl-5-arylsulfonyl thiazoles, emphasizing the compound's role in streamlined synthetic methodologies (Bhingolikar, Mahalle, Bondge, & Mane, 2005).

Biological Evaluation and Molecular Docking

Riyadh et al. (2018) conducted a study on the synthesis and biological evaluation of novel thiazoles incorporating a sulfonamide group, highlighting the compound's potential in drug discovery through DHFR inhibition and molecular docking studies (Riyadh, El-Motairi, Ahmed, Khalil, & Habib, 2018).

Fluorescence Effects and Biological Activity

Budziak et al. (2019) explored non-typical fluorescence effects and biological activity in 1,3,4-thiadiazole derivatives, indicating the compound's relevance in developing fluorescence probes or potential pharmaceuticals with antimycotic properties (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).

Propriétés

IUPAC Name |

5-ethylsulfonyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)10-9(13-11(12)16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQNFSFLIVVYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650208 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethylsulfonyl-4-phenyl-1,3-thiazole | |

CAS RN |

1000018-52-9 |

Source

|

| Record name | 5-(Ethanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)